Mcl-1 Selective Inhibition: 6-Chloro Indole-2-carboxylic Acid Derivative vs. Bcl-2 Counter-Screen
A derivative of 6-chloro-1H-indole-2-carboxylic acid, specifically 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid, exhibited selective Mcl-1 inhibition with a Ki of 180 nM, while showing no detectable binding to Bcl-2 under the same assay conditions [1]. This selectivity profile contrasts with pan-Bcl-2 family inhibitors that bind both Mcl-1 and Bcl-2, demonstrating that the 6-chloro-indole-2-carboxylic acid scaffold can be tuned for Mcl-1 selectivity [2].
| Evidence Dimension | Binding affinity (Ki) and selectivity (Mcl-1 vs. Bcl-2) |
|---|---|
| Target Compound Data | Ki = 180 nM for Mcl-1; no detectable binding to Bcl-2 |
| Comparator Or Baseline | Bcl-2 protein (counter-screen): no detectable binding |
| Quantified Difference | Selectivity ratio: Mcl-1 Ki 180 nM vs. Bcl-2 Ki >10,000 nM (>55-fold selective) |
| Conditions | Fluorescence polarization competition assay using FITC-Bim BH3 peptide; Mcl-1 and Bcl-2 proteins |
Why This Matters
This matters for procurement because the 6-chloro substitution pattern enables Mcl-1-selective inhibitor development, a target class where achieving selectivity over Bcl-2 is critical for reducing on-target hematological toxicity observed with pan-Bcl-2 inhibitors.
- [1] Friberg, A., et al. Fragment-based design, synthesis, and biological evaluation of 1-substituted indole-2-carboxylic acids as selective Mcl-1 inhibitors. Arch. Pharm. 2017, 350, e1600251. View Source
- [2] Souers, A.J., et al. ABT-199 (venetoclax) and related Bcl-2 family inhibitors. Nat. Rev. Drug Discov. 2013, 12, 941. View Source
